molecular formula C12H18O2 B14231894 Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate CAS No. 630106-38-6

Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate

Cat. No.: B14231894
CAS No.: 630106-38-6
M. Wt: 194.27 g/mol
InChI Key: VUCXULZYWGZBJD-UHFFFAOYSA-N
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Description

Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is an organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction. For instance, the reaction between isoprene and methyl acrylate in the presence of a Lewis acid catalyst can yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid
  • 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
  • 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate

Uniqueness

Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ester group allows for a wider range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

630106-38-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O2/c1-10(2)11(3)5-7-12(10,8-6-11)9(13)14-4/h5,7H,6,8H2,1-4H3

InChI Key

VUCXULZYWGZBJD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C=C2)C(=O)OC)C)C

Origin of Product

United States

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